N,6-dimethyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Overview
Description
N,6-dimethyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as DMTTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioxo-pyrimidine derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N,6-dimethyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways in cells. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is known to play a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to possess anti-viral activity against several viruses, including HIV and HCV.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,6-dimethyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in lab experiments is its wide range of biological activities. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a useful compound for studying various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety of this compound.
Future Directions
There are several future directions for research on N,6-dimethyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. One area of research is to further elucidate the mechanism of action of this compound. Understanding the molecular targets of this compound could lead to the development of more effective therapies for inflammatory diseases, cancer, and viral infections. Another area of research is to investigate the potential use of this compound in combination with other drugs or therapies. Finally, further studies are needed to determine the optimal dosage and safety of this compound in humans.
Scientific Research Applications
N,6-dimethyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to possess anti-viral activity against several viruses, including HIV and HCV.
properties
IUPAC Name |
N,6-dimethyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-6-8(10(15)12-2)9(14-11(16)13-6)7-4-3-5-17-7/h3-5,9H,1-2H3,(H,12,15)(H2,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTBUODXSAYZRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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